Noneth-3
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Overview
Description
Noneth-3, also known as triethylene glycol monononyl ether, is a chemical compound with the molecular formula C15H32O4. It is a nonionic surfactant commonly used in various industrial and scientific applications due to its unique properties. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and solubilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Noneth-3 is typically synthesized through the reaction of nonyl alcohol with ethylene oxide. The process involves the following steps:
Reaction of Nonyl Alcohol with Ethylene Oxide: Nonyl alcohol is reacted with ethylene oxide in the presence of a catalyst, usually potassium hydroxide, under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Continuous Feeding of Reactants: Nonyl alcohol and ethylene oxide are continuously fed into a reactor.
Catalytic Reaction: The reaction is catalyzed by potassium hydroxide, and the temperature and pressure are carefully controlled to optimize the reaction rate and yield.
Separation and Purification: The product is separated from the reaction mixture and purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Noneth-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: this compound can undergo substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Products with different functional groups replacing the ether group.
Scientific Research Applications
Noneth-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to improve the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.
Industry: Applied in the production of detergents, emulsifiers, and dispersants for various industrial processes.
Mechanism of Action
Noneth-3 exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and solubilization of compounds. The molecular targets and pathways involved include:
Surface Tension Reduction: this compound molecules align at the interface of different phases, reducing surface tension and promoting emulsification.
Solubilization: Enhances the solubility of hydrophobic compounds by forming micelles or other aggregates.
Comparison with Similar Compounds
Noneth-3 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Polyethylene Glycol Monononyl Ether: Similar in structure but with different chain lengths and properties.
Nonylphenol Ethoxylates: Have similar surfactant properties but differ in their environmental impact and biodegradability.
This compound stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
55489-51-5 |
---|---|
Molecular Formula |
C15H32O4 |
Molecular Weight |
276.41 g/mol |
IUPAC Name |
2-[2-(2-nonoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-10-17-12-14-19-15-13-18-11-9-16/h16H,2-15H2,1H3 |
InChI Key |
IARJEKFKATUDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
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